Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate" is a piperidine derivative that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including nociceptin antagonists, crizotinib, and other small molecule anticancer drugs . These derivatives are synthesized through different methods and are characterized by techniques such as NMR, MS, and X-ray diffraction .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including diastereoselective reduction, isomerization, nucleophilic substitution, oxidation, halogenation, and elimination reactions . For example, an asymmetric synthesis of a benzimidazolyl piperidine dicarboxylate derivative was achieved using a chiral enaminoester and a combined TFA–NaBH4 reduction system . Another derivative was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process with a total yield of 49.9% . These methods have been optimized for large-scale operations and can yield high amounts of enantiomerically pure compounds .
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using spectroscopic techniques such as MS, 1H NMR, and 13C NMR . Additionally, single-crystal X-ray diffraction (XRD) is used to evaluate the crystal structures, and density functional theory (DFT) calculations are performed to optimize the molecular structures and compare them with XRD results . These studies provide detailed insights into the molecular geometry and electronic structure of the compounds.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including allylation, which yields 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are facilitated by reagents such as BuLi and N,N'-dimethylpropylene urea, and the products are promising synthons for the preparation of diverse piperidine derivatives. The derivatives also exhibit novel chemistry due to the presence of functional groups that can undergo further synthetic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are studied using computational methods such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses . These analyses reveal the charge distribution and reactivity of the molecules. Infrared vibrational analysis provides information on the functional groups present in the compounds . The crystal structures of the derivatives feature various intermolecular interactions, which are analyzed using Hirshfeld surface analysis and fingerprint plots . These interactions influence the crystal packing and stability of the compounds.
Scientific Research Applications
Intermediate in Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of several biologically active compounds, such as crizotinib. It was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material in a multi-step process with a total yield of 49.9% (Kong et al., 2016).
Key Intermediate of Vandetanib
Another significant application of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is its role as a key intermediate in the synthesis of Vandetanib. This compound was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
Synthon for Piperidine Derivatives
Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with BuLi, followed by BrCH2CH=CRR’ (R=H, Me, Et; R’=CH2Ar) to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. It was synthesized through several steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% (Zhang et al., 2018).
Production of N-Boc Piperidine Derivatives
The tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates were created by reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols. These compounds, after cyclization, yielded stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).
Versatile Building Blocks for Biological Active Alkaloids
The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used to prepare various biologically active alkaloids such as sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine, showcasing their versatility as chiral building blocks (Passarella et al., 2005).
Safety And Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Relevant Papers The search results did not provide any specific peer-reviewed papers related to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate .
properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAEYOPRGKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441545 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
CAS RN |
169457-73-2 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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